molecular formula C10H20O2 B14278486 2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol CAS No. 129851-47-4

2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol

Cat. No.: B14278486
CAS No.: 129851-47-4
M. Wt: 172.26 g/mol
InChI Key: XWKFROPYJWBTBH-UHFFFAOYSA-N
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Description

2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol is a chemical compound with a complex structure that includes both alcohol and ether functional groups. This compound is part of the broader class of organic compounds known as terpenoids, which are derived from isoprene units. Terpenoids are known for their diverse biological activities and are commonly found in essential oils and various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol typically involves the reaction of 3-methyl-2-buten-1-ol with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to isomerization to yield the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through the reaction of isobutene with formaldehyde, followed by isomerization of the resulting intermediate. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol is unique due to its combination of alcohol and ether functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

129851-47-4

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-methyl-4-(3-methylbut-2-enoxy)butan-2-ol

InChI

InChI=1S/C10H20O2/c1-9(2)5-7-12-8-6-10(3,4)11/h5,11H,6-8H2,1-4H3

InChI Key

XWKFROPYJWBTBH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOCCC(C)(C)O)C

Origin of Product

United States

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